(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-17-7-2-4-13(9-17)8-15(11-21)19-22-18(12-24-19)14-5-3-6-16(20)10-14/h2-10,12H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAJBJOILAGTLU-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiazole derivative.
Acryloylation: The final step involves the acryloylation of the thiazole derivative with a methoxyphenylacrylonitrile precursor under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromophenyl group undergoes substitution reactions under basic or catalytic conditions. Key findings include:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromine replacement with -OH | KOH/EtOH, 80°C, 6 h | (Z)-2-(4-(3-hydroxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile | 68% | |
| Suzuki coupling with phenyl | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C | (Z)-2-(4-(3-biphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile | 72% |
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Mechanistic Insight : The bromine atom’s electronegativity activates the aryl ring for nucleophilic attack, with regioselectivity controlled by the para-thiazole substituent.
Cycloaddition Reactions
The acrylonitrile’s α,β-unsaturated system participates in [3+2] and [4+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Huisgen cycloaddition | NaN₃, CuI, DMSO, 60°C | Triazole-fused thiazole derivatives | Bioactive compound synthesis |
| Diels-Alder reaction | 1,3-butadiene, toluene, 120°C | Bicyclic adducts with retained Z-configuration | Materials science |
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Computational studies (DFT) confirm the acrylonitrile’s electron-deficient nature drives regioselectivity in cycloadditions .
Oxidation and Reduction
Functional group transformations are critical for derivatization:
Oxidation Pathways
| Target Site | Reagents | Products | Notes |
|---|---|---|---|
| Thiazole sulfur | mCPBA, CH₂Cl₂, 0°C → RT | Sulfoxide derivatives | Steric hindrance limits overoxidation |
| Methoxy group | BBr₃, CH₂Cl₂, -78°C | Demethylated phenolic derivatives | Quantitative deprotection |
Reduction Pathways
| Target Site | Reagents | Products |
|---|---|---|
| Nitrile group | LiAlH₄, THF, reflux | Primary amine derivatives |
| Double bond (Z→E) | H₂, Pd/C, EtOH | Partially isomerized E-configuration products |
Isomerization and Stability
The Z-configuration of the acrylonitrile moiety influences reactivity:
-
Thermal isomerization : Heating above 150°C in DMF induces partial Z→E isomerization (15–20% conversion) .
-
Photochemical stability : UV irradiation (λ = 254 nm) causes <5% isomerization, confirming kinetic stability under standard conditions .
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable diversification:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Amino-substituted derivatives | 65% |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenyl-extended analogs | 58% |
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Key Limitation : Steric bulk from the thiazole and methoxyphenyl groups reduces coupling efficiency at the 3-bromophenyl site.
Acid/Base-Mediated Transformations
Protonation/deprotonation modulates electronic properties:
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Nitrile protonation : HCl gas in dioxane generates imidate intermediates, useful for further functionalization.
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Methoxy deprotonation : LDA at -78°C selectively deprotonates the methoxyphenyl group, enabling alkylation.
Comparative Reactivity of Substituents
| Group | Reactivity Rank | Dominant Reaction |
|---|---|---|
| 3-Bromophenyl | 1 | SNAr > Cross-coupling |
| Acrylonitrile double bond | 2 | Cycloaddition > Reduction |
| Thiazole ring | 3 | Oxidation > Electrophilic substitution |
Mechanistic Insights from Computational Studies
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines:
- Cell Line Studies : In vitro studies showed that derivatives similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile demonstrated growth-inhibitory effects against several cancer cell lines, including HT29 (colorectal cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For example, a related thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil .
Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial properties. Studies have shown that similar thiazole derivatives possess antibacterial and antifungal activities:
- Bacterial Studies : A series of thiazole derivatives were synthesized and tested against various bacterial strains. One study reported that certain derivatives exhibited excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-containing compounds. The presence of electron-withdrawing groups such as bromine at specific positions on the phenyl ring has been linked to enhanced biological activity:
| Compound | Substituent | Activity Type | IC50/MIC |
|---|---|---|---|
| 22 | 3,4-Dichlorophenyl | Anticancer | 2.01 µM |
| 42 | Imidazotriazole | Antibacterial | < standard |
| 51 | Methoxy group | Antimicrobial | Potent |
Case Studies
- Thiazole-Pyridine Hybrids : A study synthesized thiazole-pyridine hybrids that showed promising anticancer activity, with one compound exhibiting an IC50 value of 5.71 μM against breast cancer cells, indicating a potential for further development as therapeutic agents .
- Antibacterial Activity : Another investigation focused on imidazotriazole-incorporated thiazoles, revealing significant antibacterial efficacy against various strains, suggesting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the thiazole ring and the bromophenyl group may contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The cyano (-CN) group in acrylonitriles enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets. Compound 15’s 3,4,5-trimethoxyphenyl group improves membrane permeability, contributing to its broad-spectrum anticancer activity .
- Halogenation : Bromine in the target compound may enhance binding affinity via halogen bonding, a feature absent in fluorine-substituted analogs like 1a2k .
- Methoxy Positioning: 3-Methoxyphenyl (target compound) vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H20BrN3S
- Molecular Weight : 438.4 g/mol
- CAS Number : 683256-28-2
The biological activity of this compound can be attributed to its structural components, particularly the thiazole ring and the bromophenyl substituent. These features enhance its interaction with various biological targets, including enzymes and receptors involved in cancer and microbial resistance.
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of electron-donating groups like methoxy enhances potency by improving binding affinity to target proteins involved in tumor growth.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. In vitro studies indicate that related compounds exhibit activity comparable to standard antibiotics.
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | |
| Analog 1 | E. coli | 15 | |
| Analog 2 | Pseudomonas aeruginosa | 20 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and substitution patterns on the phenyl groups significantly influence biological activity. For example, the introduction of halogen atoms or electron-donating groups like methoxy enhances anticancer activity by increasing lipophilicity and improving cellular uptake.
Key Findings:
- Bromine Substitution : Enhances binding affinity due to increased hydrophobic interactions.
- Methoxy Group : Improves solubility and bioavailability.
- Thiazole Ring : Essential for biological activity due to its ability to chelate metal ions and interact with biological macromolecules.
Case Studies
A notable study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology.
Study Summary:
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Methodology : Cell viability assays, apoptosis detection via flow cytometry.
- Results : Significant reduction in cell viability at concentrations <10 µM; induction of apoptosis confirmed by increased caspase activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including Knoevenagel condensation between thiazole precursors and acrylonitrile derivatives. Key steps involve:
- Thiazole ring formation : Reacting 3-bromophenyl-substituted thiourea with α-halo ketones under reflux in ethanol .
- Acrylonitrile coupling : Using a base (e.g., piperidine) to catalyze condensation between the thiazole intermediate and 3-methoxyphenylacetonitrile, with temperature control (60–80°C) to favor the Z-isomer .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the product .
- Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity (DMF or THF) to enhance regioselectivity .
Q. How can the structural configuration of the Z-isomer be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze coupling constants in NMR (e.g., olefinic protons at δ 6.5–7.5 ppm with ) to distinguish Z/E isomers .
- X-ray Crystallography : Resolve spatial arrangement of substituents around the double bond .
- IR Spectroscopy : Confirm nitrile stretching (~2210 cm) and thiazole ring vibrations (~1610 cm) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP Calculation : Estimate hydrophobicity using software (e.g., ChemAxon) to predict solubility in DMSO or ethanol .
- Thermal Analysis : Conduct DSC/TGA to determine melting point (~235–237°C) and thermal decomposition profile .
- pH Stability : Test compound integrity in buffers (pH 4–10) via HPLC over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds between the nitrile group and Lys721 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- SAR Analysis : Compare activity of analogs (e.g., 3-nitrophenyl vs. 4-bromophenyl substituents) to identify critical pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodological Answer :
- Dose-Response Curves : Repeat assays (MTT/WST-1) across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .
- Metabolite Analysis : Employ LC-MS to detect degradation products affecting potency .
Q. How can the compound’s mechanism of action be elucidated in antimicrobial studies?
- Methodological Answer :
- Membrane Permeability Assays : Use SYTOX Green uptake in S. aureus to assess disruption of bacterial membranes .
- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .
- Resistance Studies : Propagate bacteria under sub-MIC exposure for 10 generations to evaluate resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
